ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 1-phenyl group, a 4-substituted carbamoylmethoxy moiety, and an ethyl ester at position 2. The 4-position is uniquely modified with a trifluoromethylphenyl carbamoylmethoxy group, distinguishing it from related compounds.
Properties
IUPAC Name |
ethyl 6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O5/c1-2-32-21(31)20-17(12-19(30)28(27-20)16-6-4-3-5-7-16)33-13-18(29)26-15-10-8-14(9-11-15)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGMGQMPZXHAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by further modifications to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyridazine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to ethyl 6-oxo-1-phenyl-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can inhibit cell proliferation in various cancer cell lines such as HeLa and A375. The mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
Antimicrobial Properties
Pyridazine derivatives have also been evaluated for their antimicrobial activity. For example, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. The interaction with biological targets such as G Protein-Coupled Receptors (GPCRs) further supports its therapeutic potential.
Neuroprotective Effects
Some studies have suggested that compounds with similar structures can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be beneficial in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in 2024, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that these compounds significantly inhibited the growth of cancer cells through the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of related pyridazine derivatives. The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and other functional groups may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in 12c and ) increase lipophilicity and may enhance metabolic stability but reduce solubility.
- Polar Substituents : Hydroxyl (12d ) or methoxy () groups elevate melting points due to intermolecular hydrogen bonding or dipole interactions.
Spectroscopic and Crystallographic Characterization
- NMR and MS : All compounds in were characterized via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and mass spectrometry. The target compound’s carbamoylmethoxy group would produce distinct NMR signals for the amide NH ($\delta$ ~8–10 ppm) and carbonyl carbons ($\delta$ ~165–170 ppm) .
- Crystallography : SHELX software () is widely used for pyridazine structure validation. The carbamoylmethoxy group may influence crystal packing via hydrogen bonds, as seen in related compounds with hydroxyl or amide groups .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
- Step 2 : Introduction of the carbamoylmethoxy substituent through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride intermediates and 4-(trifluoromethyl)phenylamine).
- Step 3 : Esterification or functional group protection/deprotection to stabilize reactive intermediates . Key optimization parameters include temperature control (e.g., 60–80°C for cyclocondensation), solvent selection (polar aprotic solvents like DMF for coupling reactions), and catalyst use (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and analytical techniques are most effective for structural validation?
Structural elucidation relies on:
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) and ester/carbamate linkages.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peaks matching theoretical values).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretching for ester/carbamate) and ~1250 cm (C-F stretching from the trifluoromethyl group) .
- X-ray Crystallography : For absolute configuration determination, using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
Q. What are the key structural features influencing its biological activity?
The compound’s core features include:
- Dihydropyridazine ring : Provides a planar scaffold for target binding.
- Trifluoromethylphenyl carbamoyl group : Enhances lipophilicity and potential interaction with hydrophobic enzyme pockets.
- Ethyl ester moiety : Modulates solubility and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Impurity profiles : Byproducts from incomplete synthesis (e.g., unreacted intermediates) affecting activity.
- Solubility limitations : Use of DMSO vs. aqueous buffers altering compound aggregation. Methodological solutions :
- Validate purity via HPLC (>95%) and standardize assay protocols (e.g., ATP-based viability assays).
- Perform dose-response curves in triplicate with internal controls (e.g., reference inhibitors) .
Q. What computational strategies are recommended for elucidating its mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or kinases. Focus on the carbamoyl group’s hydrogen bonding with catalytic residues.
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS).
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Key modifications to explore :
- Core substitution : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter electronic properties.
- Side-chain variations : Introduce alkyl or PEG linkers to the carbamoyl group to improve solubility.
- Ester hydrolysis : Synthesize the carboxylic acid derivative to assess pH-dependent activity . Experimental workflow :
- Synthesize analogs via parallel chemistry.
- Test in vitro activity against target enzymes (e.g., IC determination).
- Analyze trends using multivariate statistical tools (e.g., PCA) .
Q. What are the challenges in characterizing its physical properties (e.g., solubility, stability)?
- Solubility : Poor aqueous solubility due to the trifluoromethyl and aromatic groups. Mitigate via co-solvents (e.g., Cremophor EL) or salt formation.
- Thermal stability : Use TGA/DSC to identify decomposition points (>200°C typical for similar esters) .
- Photostability : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
